2-(2-Boronophenyl)acetic acid
Overview
Description
2-(2-Boronophenyl)acetic acid is an organic compound with the molecular formula C8H9BO4 It is a derivative of boronic acid and features a boron atom bonded to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Boronic acids, such as this compound, are known to be mild lewis acids and are generally stable and easy to handle . They are important to organic synthesis .
Mode of Action
Boronic acids, including this compound, are often used in suzuki–miyaura (sm) coupling reactions . In these reactions, the boronic acid participates in transmetalation, a process where it transfers its organic group to a palladium complex .
Biochemical Pathways
In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Boronic acids are generally known to be soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride . This solubility profile can influence the compound’s bioavailability.
Result of Action
In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of new organic compounds, potentially affecting cellular processes depending on the specific compounds formed.
Action Environment
The action, efficacy, and stability of “2-(2-Boronophenyl)acetic acid” can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the polarity of the surrounding environment . Additionally, the compound’s participation in reactions like SM coupling can be influenced
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Boronophenyl)acetic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent, with the reaction being carried out at temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Boronophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronic ester or borate under oxidative conditions.
Reduction: The compound can be reduced to form different boron-containing derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various arylated derivatives.
Scientific Research Applications
2-(2-Boronophenyl)acetic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
- 2-(4-Boronophenyl)acetic acid
- 3-(Carboxymethyl)phenylboronic acid
Comparison: 2-(2-Boronophenyl)acetic acid is unique due to the position of the boron atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to 2-(4-Boronophenyl)acetic acid, the ortho position of the boron atom in this compound may result in different steric and electronic effects, leading to distinct chemical behavior and applications .
Properties
IUPAC Name |
2-(2-boronophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYROWFNLFPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681515 | |
Record name | (2-Boronophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001108-64-0 | |
Record name | (2-Boronophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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